molecular formula C19H11N3O3 B5811176 [1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile

[1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile

Cat. No.: B5811176
M. Wt: 329.3 g/mol
InChI Key: RLTNZTCREPFJBE-UHFFFAOYSA-N
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Description

[1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure combining a benzodioxole moiety with an indole core, making it a subject of study for its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile typically involves multiple steps, starting with the preparation of the benzodioxole and indole intermediates. One common method involves the Pd-catalyzed C-N cross-coupling reaction, where a benzodioxole derivative is coupled with an indole derivative under specific conditions . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or indole moieties, often using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile is studied for its potential as a building block for more complex molecules.

Biology and Medicine

The compound has shown promise in biological and medicinal research, particularly in the development of anticancer agents. Studies have indicated that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for further drug development .

Industry

In the industrial sector, the compound’s unique properties may be leveraged for the development of new materials or as intermediates in the synthesis of pharmaceuticals and other high-value chemicals.

Mechanism of Action

The mechanism of action of [1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile involves its interaction with specific molecular targets. In the context of anticancer activity, the compound has been shown to target microtubules, leading to the disruption of tubulin polymerization and subsequent cell cycle arrest and apoptosis . This mechanism is similar to that of other well-known microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile apart is its specific combination of the benzodioxole and indole structures, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in multiple scientific disciplines.

Properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)-2-oxoindol-3-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O3/c20-8-13(9-21)18-14-3-1-2-4-15(14)22(19(18)23)10-12-5-6-16-17(7-12)25-11-24-16/h1-7H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTNZTCREPFJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(=C(C#N)C#N)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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